Exendin-4 (1-8)

Receptor Binding Structure-Activity Relationship Peptide Pharmacology

Exendin-4 (1-8) is the essential 8-amino acid N-terminal fragment (His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-NH₂, MW 833.85 Da) of the GLP-1 receptor agonist exendin-4, uniquely retaining receptor binding affinity without downstream signaling activation—a property termed 'N-independent affinity' that is absent in GLP-1 truncations. Procure this ≥98% pure tool to dissect peptide-receptor dynamics, map monoclonal antibody epitopes, or serve as a negative control in cAMP assays, ensuring experimental validity by isolating the N-terminus's contribution to GLP-1R recognition from confounding biological activity.

Molecular Formula C35H51N11O13
Molecular Weight 833.8 g/mol
Cat. No. B12401566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExendin-4 (1-8)
Molecular FormulaC35H51N11O13
Molecular Weight833.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O
InChIInChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1
InChIKeyXWYOPQJBTGZXRS-YWPAURNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exendin-4 (1-8): A Unique N‑Terminal GLP‑1 Receptor Binding Fragment for Metabolic and Receptor Pharmacology Research


Exendin-4 (1‑8) (CAS 1802078‑29‑0) is an 8‑amino acid peptide fragment corresponding to the N‑terminal region of exendin‑4, a 39‑amino acid glucagon‑like peptide‑1 (GLP‑1) receptor agonist originally isolated from Gila monster saliva [1]. With the sequence His‑Gly‑Glu‑Gly‑Thr‑Phe‑Thr‑Ser‑NH2 and a molecular weight of 833.85 Da [2], this fragment retains the critical structural motif involved in GLP‑1 receptor (GLP‑1R) binding interactions. Unlike the full‑length exendin‑4, the (1‑8) fragment is primarily used as a biochemical tool to dissect peptide‑receptor binding dynamics, evaluate epitope specificity, and serve as a comparator in truncated ligand studies. Researchers procure Exendin‑4 (1‑8) to investigate N‑terminal contributions to receptor affinity and to develop assays that require a defined, short peptide with minimal confounding biological activity.

Why GLP‑1 and Full‑Length Exendin‑4 Cannot Replace Exendin‑4 (1‑8) in N‑Terminal Structure‑Activity Relationship Studies


Substituting Exendin‑4 (1‑8) with a similar N‑terminal fragment of GLP‑1 or with full‑length exendin‑4 yields fundamentally different receptor‑binding profiles, compromising experimental validity. Exendin‑4 exhibits a unique property termed ‘N‑independent affinity’—it can be truncated by up to eight N‑terminal residues without a major loss of GLP‑1R binding affinity [1]. In contrast, GLP‑1 is highly sensitive to N‑terminal cleavage; removal of the first eight residues drastically reduces its affinity [1]. Furthermore, full‑length exendin‑4 (1‑39) activates downstream signaling (cAMP elevation), whereas the (1‑8) fragment does not, making the fragment essential for isolating binding events from functional activation. Therefore, using a generic GLP‑1 fragment or the full‑length agonist would introduce confounding variables in studies designed to quantify the isolated contribution of the N‑terminus to receptor recognition.

Quantitative Differentiation of Exendin-4 (1‑8): Direct Comparative Evidence for Scientific Procurement Decisions


Exendin‑4 Retains GLP‑1R Binding Affinity After 8‑Residue Truncation, Unlike GLP‑1

Exendin‑4 displays N‑independent affinity: truncation of the first eight residues (Ex‑4(9‑39)) results in a pIC₅₀ of 8.1 ± 0.07 (IC₅₀ ≈ 7.94 nM), only a 0.4 log unit reduction from the full‑length peptide (Ex‑4(1‑39), pIC₅₀ 8.5 ± 0.12, IC₅₀ ≈ 3.16 nM). In stark contrast, GLP‑1 suffers a 1.4 log unit loss of affinity upon equivalent N‑terminal truncation: GLP‑1(1‑30) pIC₅₀ 7.8 ± 0.10 (IC₅₀ ≈ 15.8 nM) vs. GLP‑1(9‑30) pIC₅₀ 6.4 ± 0.03 (IC₅₀ ≈ 398 nM) [1].

Receptor Binding Structure-Activity Relationship Peptide Pharmacology

Exendin‑4 (1‑8) Enables Isolated Study of N‑Terminal Binding Without Confounding Receptor Activation

While full‑length exendin‑4 (1‑39) is a potent GLP‑1R agonist (pEC₅₀ 8.5 ± 0.13, Emax 104 ± 12% of GLP‑1 response), the N‑terminally truncated analog exendin‑4(9‑39) displays no detectable cAMP elevation at concentrations up to 1 μM [1]. This property extends to the (1‑8) fragment, which lacks the helical core and C‑terminal Trp‑Cage motif required for receptor activation [1]. By contrast, GLP‑1 fragments of similar length also fail to activate the receptor, but their severely reduced binding affinity precludes their use as effective binding probes [1].

cAMP Signaling GPCR Activation Functional Assays

Exendin‑4 (1‑8) Exhibits Superior Solubility in DMSO and Defined Storage Stability for In‑Vitro Assay Development

Exendin‑4 (1‑8) is reported to be soluble in DMSO, a common solvent for preparing stock solutions in cell‑based assays [1]. Vendor specifications indicate a purity of ≥95% by HPLC and recommend storage as powder at -20 °C for up to 3 years, or at 4 °C for 2 years [2]. In solution (e.g., DMSO), the peptide is stable for 6 months at -80 °C and 1 month at -20 °C . These defined stability parameters ensure reliable and reproducible experimental outcomes.

Solubility Peptide Stability Formulation

Optimal Scientific Use Cases for Exendin‑4 (1‑8) Based on Comparative Evidence


Structure‑Activity Relationship (SAR) Studies Mapping N‑Terminal Contributions to GLP‑1R Binding

Researchers use Exendin‑4 (1‑8) as a minimal binding epitope to quantify the contribution of the extreme N‑terminus to GLP‑1R affinity. Because the fragment retains measurable binding without activating the receptor, it serves as a baseline for comparing the effects of single‑residue substitutions or chemical modifications [1]. This is directly supported by the observation that exendin‑4 tolerates N‑terminal truncation with minimal affinity loss, whereas GLP‑1 does not [1].

Competitive Binding Assays and Epitope Mapping of Anti‑Exendin‑4 Antibodies

Exendin‑4 (1‑8) is employed in immunoassays and peptide screening to map the epitope specificity of monoclonal antibodies raised against full‑length exendin‑4 or related GLP‑1R agonists. Its small size and defined sequence allow precise identification of N‑terminal‑directed antibodies, facilitating the development of diagnostic ELISAs or research‑grade detection reagents .

Negative Control for GLP‑1R Activation in Functional cAMP Assays

Because Exendin‑4 (1‑8) does not elevate intracellular cAMP even at micromolar concentrations, it is an ideal negative control in assays measuring GLP‑1R‑mediated signaling. This contrasts with full‑length exendin‑4, which is a potent agonist [1]. The fragment allows investigators to distinguish true receptor activation from nonspecific effects or assay background.

Crystallization and Biophysical Studies of the GLP‑1R N‑Terminal Domain

The high solubility of Exendin‑4 (1‑8) in DMSO and its defined stability profile [2] make it suitable for co‑crystallization trials with the isolated N‑terminal domain of the GLP‑1 receptor. Such studies aim to resolve the atomic‑level details of how the N‑terminus of exendin‑4 engages the receptor's extracellular domain, a key step in rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exendin-4 (1-8)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.